molecular formula C17H13NO2 B7889417 3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one CAS No. 6308-56-1

3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one

Cat. No. B7889417
CAS RN: 6308-56-1
M. Wt: 263.29 g/mol
InChI Key: DFOBYISMRRWAJN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one” would likely be complex due to the presence of the indole and benzofuran moieties. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings .


Chemical Reactions Analysis

The chemical reactions involving “3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one” would likely depend on the specific conditions and reagents used. Indoles are known to undergo electrophilic substitution reactions, especially at the C3 position. Benzofurans can also participate in various reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one” would be influenced by its molecular structure. For instance, the presence of the aromatic rings would likely make it relatively stable and potentially lipophilic. The presence of the nitrogen atom in the indole moiety could also influence its chemical behavior .

Mechanism of Action

The mechanism of action of “3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one” would depend on its specific biological activity. Many indole and benzofuran derivatives have been found to exhibit diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .

Future Directions

Future research on “3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by indole and benzofuran derivatives, it could be of interest in fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

3-(3-methylindol-1-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-10-18(15-9-5-4-6-12(11)15)16-13-7-2-3-8-14(13)17(19)20-16/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOBYISMRRWAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285508
Record name 3-(3-Methyl-1H-indol-1-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one

CAS RN

6308-56-1
Record name NSC42089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Methyl-1H-indol-1-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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